

2B-(SP) structural elucidation and properties

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Compound of Interest

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An In-depth Technical Guide to Signal Peptide Peptidase-Like 2B (SPPL2b)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Peptide Peptidase-Like 2B (SPPL2b), a member of the GxGD family of intramembrane aspartyl proteases, plays a crucial role in a variety of physiological and pathological processes. This protease is responsible for the intramembrane cleavage of type II transmembrane proteins, leading to the release of intracellular domains (ICDs) that can initiate downstream signaling cascades or target the fragments for degradation. SPPL2b is notably involved in regulating the immune response through the processing of Tumor Necrosis Factor-alpha (TNFα) and has been implicated in the pathogenesis of Alzheimer's disease via its cleavage of the BRI2 protein, which modulates the processing of Amyloid Precursor Protein (APP). This technical guide provides a comprehensive overview of the structural elucidation, biochemical properties, and key signaling pathways of SPPL2b, along with detailed experimental protocols for its study.

Structural Elucidation

The precise three-dimensional structure of human SPPL2b has not yet been determined experimentally through methods such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. However, computational models, primarily generated by AlphaFold, are available and provide valuable insights into its putative structure.^[1] These models are instrumental in forming hypotheses about its function and interaction with substrates and inhibitors.

SPPL2b is a multi-pass transmembrane protein, predicted to have nine transmembrane domains.[2] It belongs to the signal peptide peptidase-like protease (SPPL) family, which is characterized by the conserved active site motifs 'YD' and 'GxGD' located in adjacent transmembrane domains.[3] The overall topology of SPP/SPPL proteases is opposite to that of presenilins, another family of intramembrane proteases, which allows them to specifically cleave type II transmembrane proteins.[4] The N-terminal region of SPPL2b contains a protease-associated (PA) domain, which is believed to be involved in substrate recognition.[5]

Table 1: General Properties of Human SPPL2b

Property	Value	Reference
Gene Name	SPPL2B (Signal Peptide Peptidase Like 2B)	
Aliases	IMP4, PSH4, PSL1	
UniProt ID	Q8TCT7	
EC Number	3.4.23.-	
Predicted Molecular Weight	~69 kDa	
Subcellular Localization	Plasma membrane, Endosomes, Lysosomes	

Physicochemical and Biochemical Properties

SPPL2b functions as an intramembrane-cleaving aspartic protease (I-CLiP). Its primary biochemical function is to catalyze the hydrolysis of the transmembrane domain of its substrates. This cleavage often follows an initial "shedding" event, where an ectodomain sheddase (e.g., ADAM10 or ADAM17) cleaves the extracellular portion of the substrate, leaving a membrane-bound N-terminal fragment (NTF) that is the direct substrate for SPPL2b.

Substrate Specificity

SPPL2b cleaves a range of type II transmembrane proteins. The recognition and cleavage are dependent on determinants within the substrate's intracellular domain, transmembrane domain,

and a short juxtamembrane sequence. A key requirement for efficient processing is a short ectodomain, which is typically achieved through prior shedding.

Table 2: Major Known Substrates of SPPL2b

Substrate	Function	Disease Relevance	Reference
TNF α (Tumor Necrosis Factor- α)	Pro-inflammatory cytokine	Inflammation, Autoimmune diseases	
BRI2 (ITM2B)	Regulator of APP processing	Alzheimer's Disease, Familial British Dementia	
CD74 (MHC class II invariant chain)	Antigen presentation, B-cell development	Autoimmune diseases	
Transferrin Receptor 1 (TfR1)	Cellular iron uptake	General cellular metabolism	
LOX-1 (Lectin-like oxidized LDL receptor-1)	Binds oxidized LDL	Atherosclerosis	

Enzyme Kinetics and Inhibition

Detailed kinetic parameters such as K_m and k_{cat} for SPPL2b are not yet well-defined in the literature, largely due to the challenges of purifying and reconstituting this intramembrane protease for in vitro assays. However, several inhibitors have been identified, many of which were originally developed as γ -secretase inhibitors. The selectivity of these inhibitors varies across the SPP/SPPL family.

Table 3: IC₅₀ Values of Selected SPPL2b Inhibitors

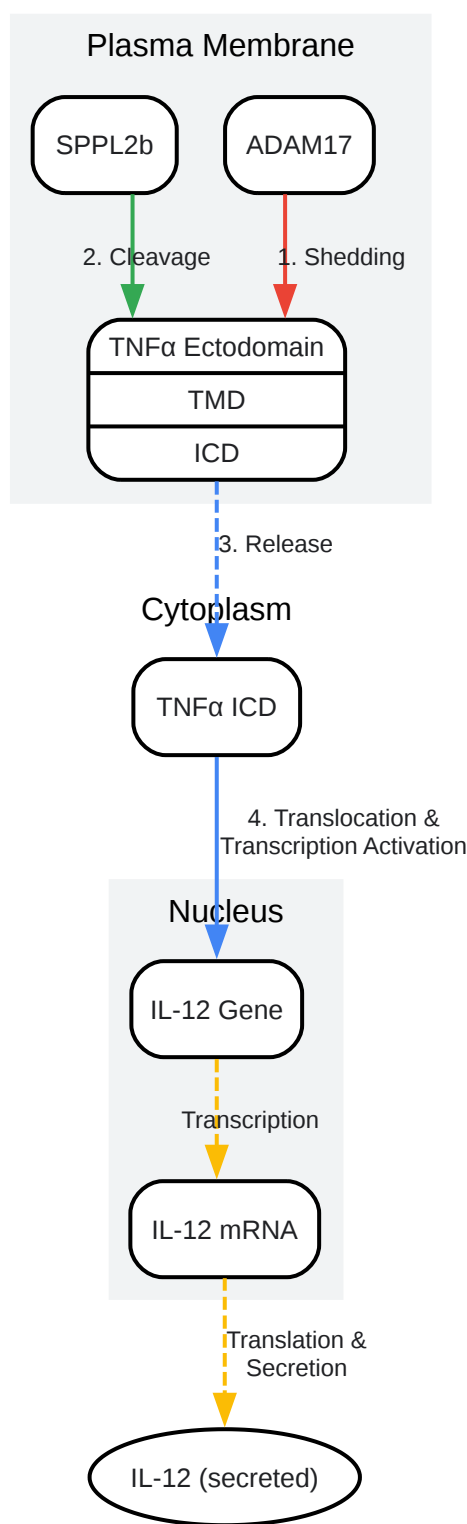
Inhibitor	IC ₅₀ (nM) on SPPL2b	Selectivity Notes	Reference
LY-411,575	5499 ± 122	Also inhibits SPPL2a (IC ₅₀ = 51 nM) and γ-secretase	
(Z-LL) ₂ ketone	2141 ± 143	Broadly inhibits SPP/SPPL family	
L-685,458	876 ± 133	Also inhibits SPPL2a (IC ₅₀ = 161 nM) and γ-secretase	
Compound E	No significant inhibition	Inhibits hSPP (IC ₅₀ = 1465 nM)	
SPL-707	> 10,000	Potent and selective for SPPL2a (IC ₅₀ = 0.003 μM)	

Key Signaling Pathways

SPPL2b is a critical node in at least two major signaling pathways with significant implications for human health: the TNFα inflammatory pathway and the amyloidogenic pathway in Alzheimer's disease.

TNFα Signaling Pathway

In immune cells such as dendritic cells, SPPL2b plays a key role in regulating the inflammatory response. Membrane-bound TNFα is first cleaved by the sheddase ADAM17, releasing soluble TNFα. The remaining membrane-tethered N-terminal fragment is then a substrate for SPPL2b. SPPL2b-mediated cleavage liberates the TNFα intracellular domain (ICD) into the cytoplasm. The released ICD can then translocate to the nucleus and trigger the expression of pro-inflammatory cytokines, such as Interleukin-12 (IL-12).

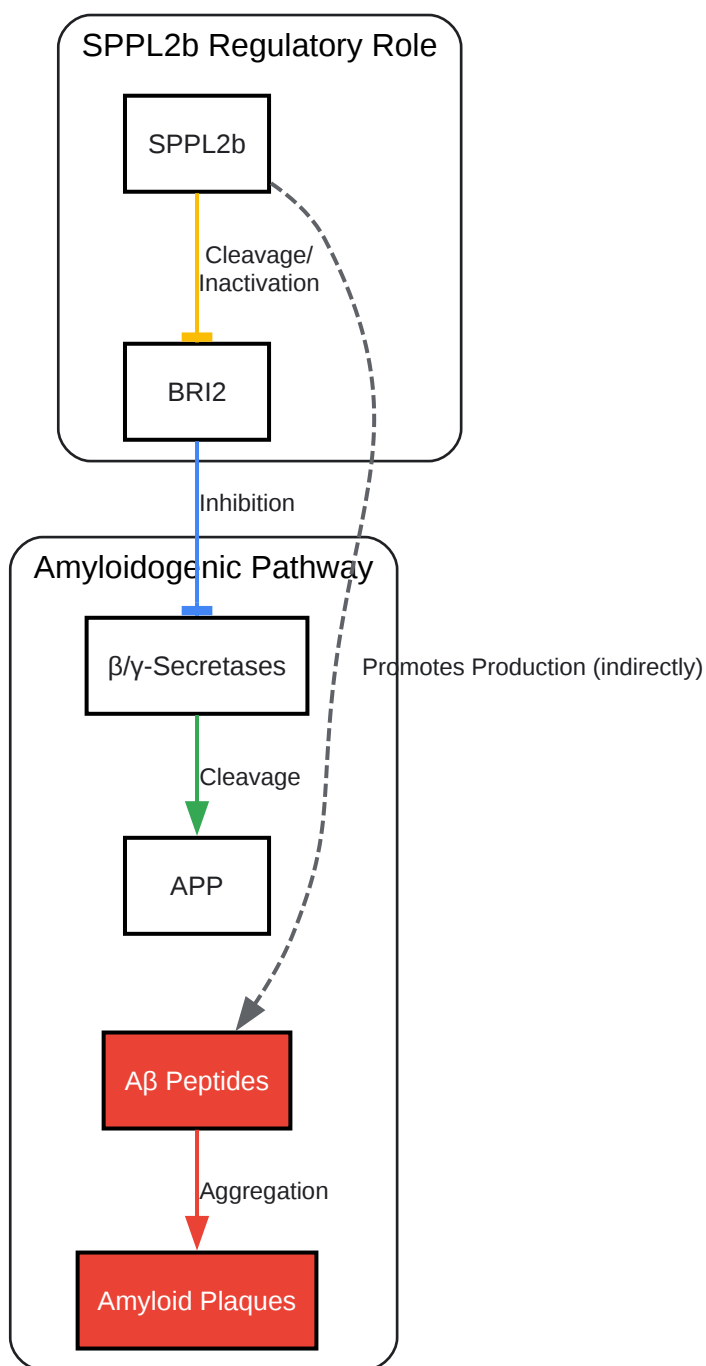


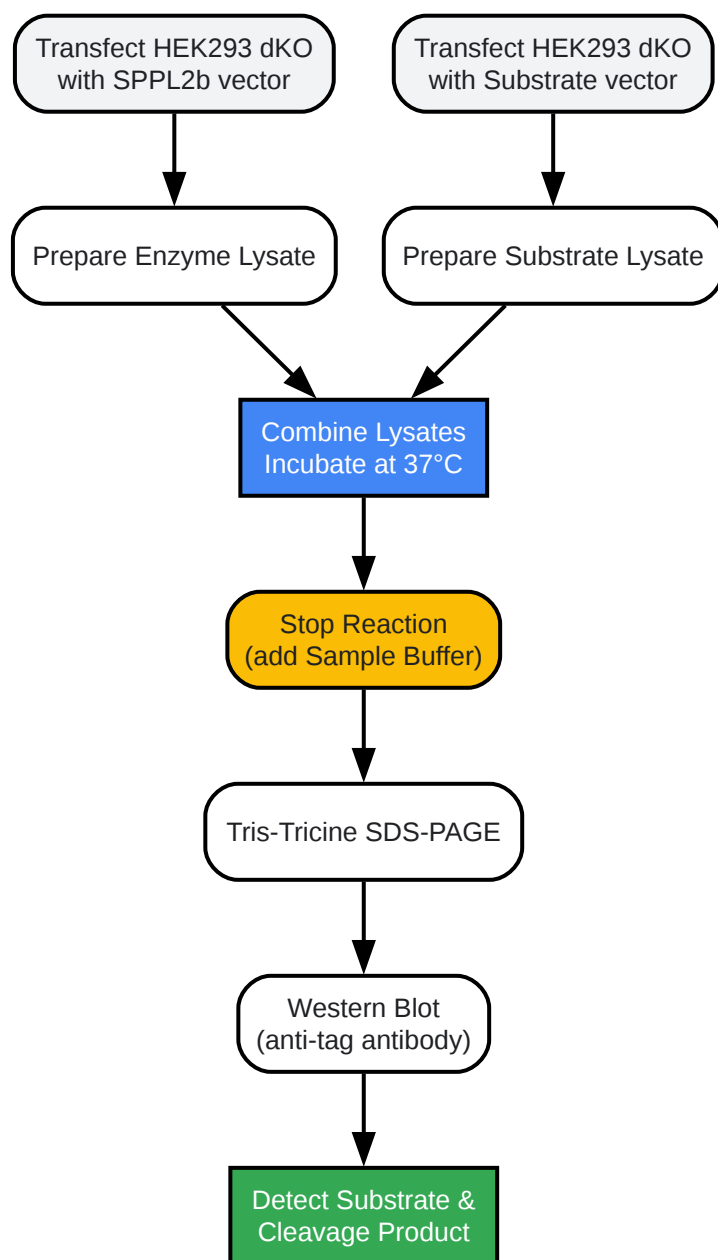
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Caption: SPPL2b-mediated TNF α signaling pathway.

Role in Alzheimer's Disease Pathogenesis

SPPL2b is implicated in Alzheimer's disease (AD) through its interaction with the BRI2 protein. BRI2 is a type II transmembrane protein that binds to the Amyloid Precursor Protein (APP) and inhibits its cleavage by secretases, thereby reducing the production of amyloid- β ($A\beta$) peptides. SPPL2b cleaves the N-terminal fragment of BRI2. This cleavage disrupts the inhibitory function of BRI2 on APP processing. Consequently, increased SPPL2b activity can lead to enhanced processing of APP and greater production of pathogenic $A\beta$ peptides, which are central to the formation of amyloid plaques in AD. Genetic deletion of SPPL2b in an AD mouse model has been shown to reduce $A\beta$ plaque deposition and neuroinflammation.





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